MAMS Substrate Affinity and Chain-Length Specificity
In a direct head-to-head comparison using purified methylthioalkylmalate synthase (MAMS) from Arabidopsis thaliana, 4-methylthio-2-oxobutanoic acid (4-MTOB) displayed a Km of 932 ± 56 μM, which is approximately 2-fold higher (i.e., lower apparent affinity) than the one-carbon-extended analog 5-methylthio-2-oxopentanoic acid (Km = 476 ± 199 μM) [1]. Despite the higher Km, the catalytic efficiency (kcat/Km = 1,380 M⁻¹s⁻¹) positions 4-MTOB as the dedicated entry substrate for the C3 glucosinolate branch, while the longer-chain analogs (C4–C8) exhibit kcat/Km values ranging from 370 to 5,400 M⁻¹s⁻¹ and commit carbon flux exclusively to longer-chain glucosinolates [1]. The C3 specificity is absolute: only 4-MTOB yields the 2-malate derivative that directly enters C3 glucosinolate biosynthesis without further chain elongation [2]. This makes 4-MTOB the single obligatory substrate for C3 aliphatic glucosinolate production and the essential starting material for any subsequent chain-elongation studies.
| Evidence Dimension | Michaelis constant (Km) for MAMS enzyme |
|---|---|
| Target Compound Data | Km = 932 ± 56 μM; kcat/Km = 1,380 M⁻¹s⁻¹ (4-MTOB, →C3 glucosinolates) |
| Comparator Or Baseline | Km = 476 ± 199 μM; kcat/Km = 2,730 M⁻¹s⁻¹ (5-methylthio-2-oxopentanoic acid, →C4 glucosinolates); Km = 463 ± 210 μM for 6-methylthio-2-oxohexanoic acid (→C5); Km = 253 ± 123 μM for 8-methylthio-2-oxooctanoic acid (→C7) |
| Quantified Difference | 4-MTOB Km is 1.96-fold higher than 5-methylthio-2-oxopentanoic acid; kcat/Km is 0.51-fold (lower catalytic efficiency but exclusive C3 branch entry) |
| Conditions | Purified recombinant MAMS enzyme, in vitro kinetic assay, means ± SD of at least five replicates per substrate (Arabidopsis thaliana MAM3). |
Why This Matters
For any investigation of C3 aliphatic glucosinolate biosynthesis, 4-MTOB is the irreplaceable substrate—no other chain-length analog can substitute—making it a mandatory procurement item for plant secondary metabolism and metabolic engineering laboratories.
- [1] Textor S, de Kraker JW, Hause B, Gershenzon J, Tokuhisa JG. MAM3 catalyzes the formation of all aliphatic glucosinolate chain lengths in Arabidopsis. Plant Physiol. 2007;144(1):60–71. Table III. View Source
- [2] Knoch E, Motawie MS, Olsen CE, Møller BL, Lyngkjær MF, Jørgensen K. Kinetic and catalytic mechanisms of the methionine-derived glucosinolate biosynthesis enzyme methylthioalkylmalate synthase. J Biol Chem. 2024;300(11):107814. View Source
